1-(Azetidin-3-ylmethyl)-1H-pyrazole
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Overview
Description
1-(Azetidin-3-ylmethyl)-1H-pyrazole is a heterocyclic compound featuring both an azetidine and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-ylmethyl)-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a conformationally restricted moiety, enhancing the binding affinity and specificity of the compound to its target. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-(Azetidin-3-ylmethyl)-1H-pyrazole is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and materials, with enhanced stability and reactivity .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-9-10(3-1)6-7-4-8-5-7/h1-3,7-8H,4-6H2 |
InChI Key |
RHFKUEZJQULIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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